N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide typically involves a multi-step process:
Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Acetamide Formation: The acetamide moiety is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.
Attachment of the Cyano Group: The cyano group is introduced through nucleophilic substitution reactions, often using cyanide salts such as sodium cyanide.
Final Coupling: The final step involves coupling the cyano-substituted intermediate with the benzofuran derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,3-dimethylbutyl)-2-(6-hydroxy-1-benzofuran-3-yl)acetamide: Similar structure with a hydroxy group instead of a methoxy group.
N-(1-cyano-1,3-dimethylbutyl)-2-(6-chloro-1-benzofuran-3-yl)acetamide: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The methoxy group may enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)9-18(3,11-19)20-17(21)7-13-10-23-16-8-14(22-4)5-6-15(13)16/h5-6,8,10,12H,7,9H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJCGSBUKXXKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CC1=COC2=C1C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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